3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated organosulfur heterocyclic compound characterized by its unique molecular architecture and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service registry number 923697-76-1, providing definitive identification within the global chemical database system. The molecular formula C₁₀H₁₃NO₄S₂ reflects the compound's composition, incorporating ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 275.34 to 275.35 grams per mole depending on the calculation method employed.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the thiophene ring serves as the parent structure with the carboxylic acid functional group at the 2-position and the piperidin-1-ylsulfonyl substituent at the 3-position. The Simplified Molecular Input Line Entry System representation "OC(=O)c1sccc1S(=O)(=O)N1CCCCC1" provides a standardized method for computational identification and database searching. The compound's unique identifier MFCD08444272 in the Molecular Design Limited system further establishes its distinct chemical identity within commercial and research databases.
Physical characterization data reveals specific properties that define the compound's behavior under standard conditions. The melting point has been determined to be 111-113 degrees Celsius, indicating solid-state stability at room temperature. The calculated logarithm of the partition coefficient (log P) value of 2.158 suggests moderate lipophilicity, which influences the compound's solubility characteristics and potential biological membrane permeability. These physical parameters are essential for understanding the compound's handling requirements and potential applications in various research contexts.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of thiophene chemistry, which began with the serendipitous discovery of thiophene itself by Viktor Meyer in 1882. Meyer's discovery occurred while investigating what was believed to be a benzene-specific reaction, where isatin mixed with sulfuric acid and crude benzene produced a characteristic blue indophenin dye. The reaction failed to occur with purified benzene, leading Meyer to identify thiophene as the actual reactive component responsible for this transformation. This foundational discovery established thiophene as a fundamental building block in heterocyclic chemistry and opened pathways for the development of increasingly complex thiophene derivatives.
The etymology of thiophene reflects its chemical nature and discovery circumstances, deriving from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear. This nomenclature captures both the essential sulfur heteroatom that defines the thiophene ring system and the compound's tendency to reveal itself through distinctive chemical reactions. The historical progression from Meyer's initial discovery to the modern synthesis of complex derivatives like this compound represents over 140 years of continuous development in heterocyclic chemistry methodology and understanding.
Classical synthetic approaches to thiophene derivatives evolved through several key methodological advances, including the Paal-Knorr thiophene synthesis, which converts 1,4-dicarbonyl compounds into thiophene structures using sulfidizing reagents such as phosphorus pentasulfide under acidic conditions. The Gewald reaction provided an alternative route through the condensation of aldehydes or ketones with active cyano esters in the presence of elemental sulfur and base. These foundational synthetic methods established the chemical principles that enable the construction of more complex structures like the target compound, which requires sophisticated functionalization of the thiophene core with both carboxylic acid and sulfonamide substituents.
The development of piperidine sulfonamide chemistry represents a parallel historical trajectory that converged with thiophene chemistry to enable compounds like this compound. Research into 1-sulfonyl-piperidine derivatives has revealed their potential as enzyme inhibitors, particularly in the context of 11β-hydroxysteroid dehydrogenase inhibition for therapeutic applications. This intersection of thiophene and piperidine sulfonamide chemistry reflects the modern approach to drug discovery, where multiple pharmacophoric elements are combined to create molecules with enhanced biological activity and selectivity.
Significance in Organosulfur Research
The significance of this compound within organosulfur research stems from its representation of advanced molecular complexity achievable through sulfur-containing heterocyclic chemistry. Sulfur heterocycles have maintained their prominence in medicinal chemistry for decades, with compounds containing sulfur-based ring systems consistently appearing among Food and Drug Administration approved drugs and medicinally active compounds. The dual sulfur functionality present in this compound, including both the thiophene ring sulfur and the sulfonamide group, exemplifies the sophisticated approaches researchers employ to maximize the beneficial properties associated with organosulfur structures.
Contemporary research has demonstrated that sulfur-heterocycle containing compounds exhibit diverse biological activities, including anticancer, antidiabetic, antimicrobial, antihypertensive, antiviral, and anti-inflammatory properties. This broad spectrum of biological activity reflects the unique chemical properties that sulfur atoms contribute to molecular structures, including their ability to participate in various oxidation states, form diverse coordination geometries, and engage in specific intermolecular interactions. The presence of sulfur in both the aromatic thiophene ring and the aliphatic sulfonamide linkage provides multiple opportunities for biological target recognition and binding.
The structural architecture of this compound demonstrates advanced synthetic capabilities in organosulfur chemistry, where researchers can precisely position functional groups to optimize molecular properties. The thiophene ring system provides aromatic character and potential π-π stacking interactions, while the carboxylic acid group offers hydrogen bonding capability and ionization potential. The piperidine sulfonamide moiety introduces conformational flexibility and additional hydrogen bonding sites, creating a molecule with multiple modes of molecular recognition.
Thiophene derivatives have gained particular attention in materials science applications, including the development of conductive polymers such as polythiophene and its derivatives. While this compound is primarily of interest for its potential biological applications, its structural features contribute to the broader understanding of how thiophene-based molecules can be functionalized to achieve specific properties. The electron-withdrawing effects of both the carboxylic acid and sulfonamide groups significantly alter the electronic properties of the thiophene ring compared to unsubstituted thiophene, potentially influencing both chemical reactivity and biological activity.
Research into related compounds has revealed the importance of specific structural modifications in determining biological activity. For example, related thiophene carboxylic acid derivatives have been investigated as potential enzyme inhibitors, while piperidine sulfonamide structures have shown promise in various therapeutic applications. The combination of these structural elements in this compound represents a rational approach to molecular design, where established pharmacophoric elements are integrated to create novel structures with potentially enhanced biological properties.
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWCLBVGZYGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585385 | |
| Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923697-76-1 | |
| Record name | 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Hydrolysis to Carboxylic Acid
- The carboxylic acid at the 2-position is often introduced as a methyl ester in early intermediates.
- Hydrolysis is performed using aqueous lithium hydroxide or sodium hydroxide under mild conditions to avoid degradation of sensitive groups.
- The hydrolysis converts the ester to the free acid, yielding the target compound.
Typical hydrolysis conditions:
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| LiOH (aqueous) | THF/H2O or MeOH/H2O | Room temp to reflux | 1-4 hours | Mild basic hydrolysis |
| NaOH (aqueous) | MeOH/H2O | Reflux | 30 min - 4 h | Alternative to LiOH |
This method is consistent with procedures reported in medicinal chemistry syntheses of thiophene carboxylic acids.
Alternative Synthetic Routes
- Some syntheses employ a Gewald reaction to construct aminothiophene intermediates, which are then functionalized with sulfonyl and piperidine groups.
- Condensation reactions using coupling agents like HATU facilitate amide bond formation between aminothiophene derivatives and carboxylic acid intermediates.
- Protection and deprotection strategies for amine and hydroxyl groups are used to improve selectivity and yield, employing protecting groups such as Boc or benzyl, removed under acidic conditions (e.g., TFA, HCl).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Solvent(s) | Temperature Range | Outcome/Intermediate |
|---|---|---|---|---|---|
| 1 | Sulfonylation | Sulfur reagent (e.g., Me3SOI), KOtBu | DMF, DMSO | -30°C to 0°C | Thiophene sulfonyl intermediate |
| 2 | Piperidine coupling | Piperidine, base (Et3N), coupling agent (HATU) | DMF, DMSO | RT to 80°C | 3-(Piperidin-1-ylsulfonyl)thiophene ester |
| 3 | Ester hydrolysis | LiOH or NaOH aqueous solution | THF/H2O, MeOH/H2O | RT to reflux | 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid |
| 4 | Protection/deprotection | Boc, benzyl groups; acids like TFA, HCl | Various | RT to reflux | Purified final compound |
Research Findings and Optimization Notes
- The use of strong, non-nucleophilic bases such as potassium tert-butoxide is critical for efficient sulfonylation without side reactions.
- Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.
- Temperature control (often sub-zero to ambient) is important to minimize side reactions and improve selectivity.
- Coupling agents like HATU improve amide bond formation efficiency in piperidine introduction.
- Hydrolysis conditions are optimized to preserve the sulfonamide linkage while converting esters to acids.
- Protecting groups on nitrogen and oxygen functionalities allow orthogonal deprotection, facilitating multi-step synthesis with high yields.
- Industrial scale-up benefits from these optimized conditions, offering cost-effective and high-yield routes.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid demonstrates significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
Recent investigations have highlighted the compound's potential in oncology. It has been found to induce apoptosis in cancer cell lines, suggesting a role as an anticancer agent. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling, making it a subject of interest for further development in cancer therapeutics .
Material Science
Polymer Chemistry
this compound is being explored for its utility in polymer science, particularly in synthesizing conductive polymers. Its thiophene structure allows for enhanced electrical conductivity when incorporated into polymer matrices. This application is particularly relevant in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Coatings and Adhesives
The compound's chemical properties make it suitable for use in specialized coatings and adhesives. Its ability to form strong bonds with various substrates can enhance the durability and performance of coatings used in industrial applications. Research into its adhesion properties has shown promise for improving the longevity of protective coatings against environmental degradation .
Cosmetic Applications
Skin Care Formulations
Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for use in cosmetic formulations aimed at treating acne and other skin conditions. Formulations incorporating this compound have shown improved efficacy in reducing skin irritation and promoting healing, making it an attractive ingredient for dermatological products .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory Drug | Inhibition of pro-inflammatory cytokines | |
| Cancer Therapeutics | Induction of apoptosis in cancer cells | |
| Material Science | Conductive Polymers | Enhanced electrical conductivity |
| Protective Coatings | Improved adhesion and durability | |
| Cosmetic Applications | Acne Treatment | Reduction of inflammation and promotion of healing |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, suggesting its potential as a new therapeutic agent .
- Anti-inflammatory Research : Another study focused on the compound's ability to modulate inflammatory pathways in human cell lines. The findings demonstrated a significant reduction in cytokine levels following treatment with the compound, highlighting its therapeutic potential for inflammatory diseases .
- Cosmetic Formulation Development : A formulation study tested various concentrations of this compound in topical creams aimed at treating acne. Results showed a marked improvement in skin condition among participants using the formulation compared to a placebo group .
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group enhances the compound’s binding affinity to these targets, while the thiophene ring provides structural stability. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid with structurally related thiophene-2-carboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituent Effects on Bioactivity
- Piperidine vs. Aromatic Sulfonamides: The piperidine group in this compound introduces basicity and conformational flexibility, which may improve target engagement compared to rigid aromatic sulfonamides (e.g., 3-nitro-phenylsulfamoyl derivatives). However, aromatic substituents like 4-chloroanilino () enhance hydrophobic interactions with enzyme active sites, as demonstrated by its potent β-lactamase inhibition (Ki = 26 µM).
- In contrast, methyl groups on piperidine () may reduce binding affinity due to steric hindrance.
- Extended Heterocycles : Compounds like 19b () demonstrate that bulky heterocyclic moieties (e.g., pyrrolotriazolopyrimidine) significantly boost anticancer activity by enabling multi-target interactions, though they may compromise bioavailability.
Physicochemical Properties
- Thermal Stability : Melting points vary widely; nitro-substituted derivatives (210–213°C) are more thermally stable than benzyl analogs (120–123°C), likely due to stronger intermolecular interactions .
Biological Activity
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (CAS 923697-76-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.34 g/mol. The compound features a thiophene ring substituted with a piperidine sulfonyl group and a carboxylic acid, which are critical for its biological activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Structural Feature | Importance |
|---|---|
| Piperidine Sulfonyl Group | Enhances solubility and receptor binding |
| Thiophene Ring | Contributes to electron delocalization and stability |
| Carboxylic Acid Group | Essential for interaction with biological targets |
Studies on related compounds highlight that modifications to these functional groups can significantly alter their biological potency, emphasizing the need for further SAR investigations .
Case Studies and Research Findings
- Antitumor Efficacy : A study on thiazole derivatives revealed that compounds with similar moieties to this compound exhibited IC50 values below those of standard anticancer drugs like doxorubicin, indicating potential for development as novel anticancer agents .
- Antimicrobial Activity : Research has documented that thiophene-based compounds demonstrate significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
- Inhibition of T3SS : In vitro assays showed that related compounds could inhibit T3SS-mediated secretion in pathogenic bacteria, which is a promising avenue for developing new antibiotics targeting bacterial virulence factors .
Q & A
Basic: What synthetic strategies are recommended for introducing the piperidin-1-ylsulfonyl group to thiophene-2-carboxylic acid frameworks?
Methodological Answer:
The sulfonylation of thiophene-2-carboxylic acid derivatives typically involves reacting the thiophene intermediate with a sulfonyl chloride (e.g., piperidine-1-sulfonyl chloride) under basic conditions. For example, in analogous syntheses, sulfanyl or sulfonyl groups are introduced via nucleophilic substitution or coupling reactions. In a study on 2-(phenylsulfanyl)pyridine-3-carboxylic acid, refluxing 2-chloronicotinic acid with thiophenol in ethanol achieved sulfanyl incorporation . For sulfonylation, dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine or pyridine is recommended. Post-reaction purification via recrystallization (e.g., using ethanol) or column chromatography ensures product isolation .
Basic: What spectroscopic techniques are critical for confirming the structure of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid?
Methodological Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. For example, HRMS (EI) confirmed the molecular ion peak of thieno[3,2-b]thiophene-2-carboxylic acid derivatives within ±0.01 Da accuracy .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions. In a related study, X-ray analysis revealed dimer formation via carboxylic acid hydrogen bonding and dihedral angles between aromatic rings (55–58°), critical for structural validation .
- NMR Spectroscopy: H and C NMR identify proton environments and carbon connectivity. For sulfonamides, characteristic shifts for sulfonyl (δ 3.0–3.5 ppm) and piperidine protons (δ 1.5–2.5 ppm) are expected .
Advanced: How can researchers resolve discrepancies in NMR data caused by rotational isomers in sulfonamide-containing thiophene derivatives?
Methodological Answer:
Rotational isomerism in sulfonamides arises from restricted rotation around the S–N bond. To address split peaks or broadening in NMR:
- Variable Temperature NMR (VT-NMR): Conduct experiments at elevated temperatures (e.g., 60–80°C) to coalesce signals, as demonstrated in studies on hindered sulfonamides .
- Computational Modeling: Density Functional Theory (DFT) calculations predict energy barriers for rotation and simulate spectra. For example, dihedral angle analysis in X-ray structures (e.g., 55.75° vs. 58.33° in two molecules ) informs conformational preferences.
- 2D NMR (NOESY/ROESY): Detects through-space interactions to distinguish between isomers .
Advanced: What strategies optimize multi-step synthesis yields of this compound?
Methodological Answer:
- Stepwise Intermediate Isolation: Purify intermediates (e.g., thiophene-2-carboxylic acid sulfonyl chloride) before piperidine coupling. In a thieno[3,2-b]thiophene synthesis, dibromothiophene intermediates were isolated via column chromatography to avoid side reactions .
- Catalyst Optimization: Use Lewis acids (e.g., AlCl) for electrophilic substitutions, as seen in acetyl chloride reactions under nitrogen .
- Reaction Monitoring: Employ TLC or LC-MS to track progress and terminate reactions at >90% conversion.
Basic: What are key considerations for handling and storing this compound?
Methodological Answer:
- Storage: Keep at ambient temperatures in airtight containers to prevent hydrolysis of the sulfonamide group. Avoid moisture, as carboxylic acids are hygroscopic .
- Safety Precautions: Use PPE (gloves, goggles) due to potential irritancy. First-aid measures for exposure include rinsing with water and consulting a physician .
Advanced: How can computational methods elucidate the electronic effects of the piperidin-1-ylsulfonyl group on the thiophene ring?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. For example, sulfonyl groups reduce electron density on the thiophene ring, altering reactivity in electrophilic substitutions .
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict sites for nucleophilic/electrophilic attacks .
Basic: What purification methods effectively isolate this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures, as demonstrated for thiophene-carboxylic acid derivatives .
- Column Chromatography: Employ silica gel with eluents like ethyl acetate/hexane (1:3) for sulfonamide separation. Monitor fractions via TLC .
Advanced: How to evaluate this compound as a kinase inhibitor scaffold based on structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
